2-methoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide
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Description
2-methoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide is a useful research compound. Its molecular formula is C19H22N6O2 and its molecular weight is 366.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.18042397 g/mol and the complexity rating of the compound is 485. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is Leishmania major pteridine reductase 1 (LmPTR1) . LmPTR1 is a key enzyme involved in the survival and proliferation of Leishmania parasites, which cause leishmaniasis, a tropical disease affecting millions of people worldwide .
Mode of Action
The compound interacts with its target, LmPTR1, by fitting into its active site . A molecular simulation study showed that the compound has a desirable fitting pattern in the LmPTR1 pocket, characterized by a lower binding free energy . This interaction inhibits the activity of LmPTR1, thereby affecting the survival and proliferation of the Leishmania parasites .
Biochemical Pathways
The inhibition of LmPTR1 disrupts the biochemical pathways involved in the survival and proliferation of Leishmania parasites
Result of Action
The result of the compound’s action is the inhibition of Leishmania parasite proliferation, leading to a decrease in the severity of leishmaniasis . The compound has shown potent in vitro antipromastigote activity, being more active than standard drugs like miltefosine and amphotericin B deoxycholate .
Properties
IUPAC Name |
2-methoxy-N-[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2/c1-12-13(2)24-25(14(12)3)18-10-9-17(22-23-18)20-15-5-7-16(8-6-15)21-19(26)11-27-4/h5-10H,11H2,1-4H3,(H,20,22)(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOQSBYBLVZWCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)COC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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